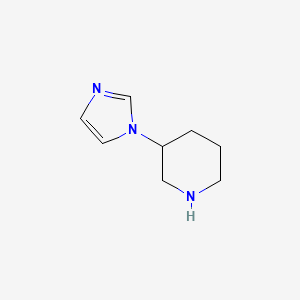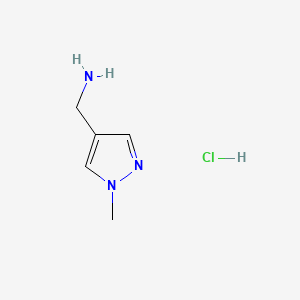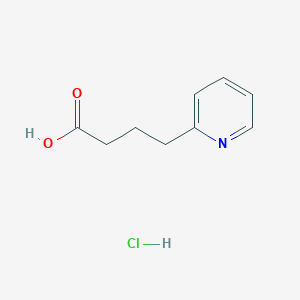![molecular formula C18H27N3O3 B1392944 N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-97-8](/img/structure/B1392944.png)
N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester
Vue d'ensemble
Description
“N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C18H27N3O3. It is a type of tert-butyl ester .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of chloroacetic acid ester with tert-butanol, quinoline, and dichloromethane to form a tert-butyl ester, which then reacts with hydrazine .Chemical Reactions Analysis
Tert-butyl esters, such as “N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester”, can undergo a variety of reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides .Applications De Recherche Scientifique
Synthesis and Structural Studies
The compound is utilized in the synthesis of various chemical structures. For instance, it's involved in the preparation of 1H-pyrazole-1-carboxylic acid, 1, 1-dimethylethyl esters, demonstrating its utility in creating complex chemical structures with potential applications in various fields, including medicinal chemistry (Church et al., 1996). Furthermore, its derivatives have been synthesized and evaluated for their insecticidal properties, indicating potential applications in agriculture and pest control, although their effectiveness was not on par with the parent compound, tebufenozide (Mao et al., 2004).
Crystallography and Material Studies
The compound has been employed in crystallography to elucidate the structure of complex molecules. For instance, its involvement in the synthesis and crystal structure determination of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine has contributed to the understanding of molecular structures and bonding (Xia, 2001).
Chemical Reaction Mechanism Studies
The compound plays a role in studying chemical reaction mechanisms. The acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine and the subsequent synthesis and structural analysis of the resultant compounds provide insights into chemical reaction pathways and mechanisms (Golubev et al., 2014).
Role in Synthesis of Various Compounds
The compound's derivatives are vital in synthesizing a wide array of chemicals, indicating its versatility and importance in chemical synthesis. This includes the preparation of substituted 1(2H)-Isoquinolinones and the divergent synthesis of pyridazines and pyrrolidin-1-yl-but-3-enoic acid ethyl esters, showcasing its utility in creating a diverse range of chemical entities with potential applications in medicinal chemistry, material science, and other fields (Koller et al., 1996); (Rossi et al., 2007)(Rossi et al., 2007).
Mécanisme D'action
Target of Action
It is known to be used as a key intermediate in the synthesis of various compounds .
Mode of Action
It is used as a raw material for the preparation of BOC-azides , which are used for introducing BOC amino protection . It can also be used as a reagent for the synthesis of sulfonyl hydrazides and carboxylic hydrazides .
Biochemical Pathways
The compound is involved in the palladium-catalyzed cross-coupling reaction with vinyl halides to produce N-tert-butoxycarbonyl-N-vinylhydrazine .
Result of Action
The compound can react with aldehydes to form hydrazones, which can serve as intermediates in the synthesis of HIV-1 protease inhibitors .
Analyse Biochimique
Biochemical Properties
N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. These interactions can alter the enzymatic activity, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cell signaling pathways, altering the communication between cells and affecting cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and cellular processes. At higher doses, it may cause toxic or adverse effects, including disruption of cellular function and potential toxicity. The threshold effects and safe dosage ranges are critical considerations in animal studies .
Metabolic Pathways
N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways affected by this compound is essential for elucidating its overall impact on cellular function .
Transport and Distribution
The transport and distribution of N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and its ability to reach target sites within the cell .
Subcellular Localization
N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its precise role in cellular processes .
Propriétés
IUPAC Name |
tert-butyl N-[[N-cyclopentyl-C-(phenoxymethyl)carbonimidoyl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)24-17(22)21-20-16(19-14-9-7-8-10-14)13-23-15-11-5-4-6-12-15/h4-6,11-12,14H,7-10,13H2,1-3H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUNEMMZKTPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NC1CCCC1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile](/img/structure/B1392862.png)



![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392866.png)
![Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate](/img/structure/B1392867.png)
![2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392868.png)

![tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B1392873.png)
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride](/img/structure/B1392876.png)


![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)

